
2-Ethynyl-6-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-6-nitropyridine is an organic compound that belongs to the class of nitropyridines. It is characterized by the presence of an ethynyl group at the second position and a nitro group at the sixth position of the pyridine ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-6-nitropyridine typically involves the Sonogashira coupling reaction. This reaction is performed under argon in the presence of a palladium catalyst (Pd(PPh3)2Cl2) and a copper co-catalyst (CuI). The starting material, 2-bromo-6-nitropyridine, is reacted with terminal alkynes to yield the desired ethynylated product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains a widely used method in both laboratory and industrial settings due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-6-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups using reagents like ammonia and amines.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Ammonia and amines are commonly used reagents for substitution reactions involving the nitro group.
Sonogashira Coupling: Palladium and copper catalysts are essential for the Sonogashira coupling reaction.
Major Products Formed:
Substitution Products: Substituted nitropyridines are formed when the nitro group is replaced by other functional groups.
Coupling Products: Ethynylated pyridines are the primary products of the Sonogashira coupling reaction.
Scientific Research Applications
2-Ethynyl-6-nitropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethynyl-6-nitropyridine is not extensively documented. its reactivity is primarily influenced by the presence of the ethynyl and nitro groups, which can participate in various chemical reactions. The nitro group, being an electron-withdrawing group, can affect the electron density of the pyridine ring, thereby influencing the compound’s reactivity .
Comparison with Similar Compounds
2-Ethynyl-5-nitropyridine: Similar in structure but with the nitro group at the fifth position.
2-Bromo-6-nitropyridine: A precursor in the synthesis of 2-Ethynyl-6-nitropyridine.
Properties
Molecular Formula |
C7H4N2O2 |
|---|---|
Molecular Weight |
148.12 g/mol |
IUPAC Name |
2-ethynyl-6-nitropyridine |
InChI |
InChI=1S/C7H4N2O2/c1-2-6-4-3-5-7(8-6)9(10)11/h1,3-5H |
InChI Key |
AHYPNMZQCVKNSS-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


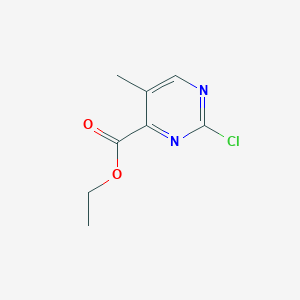
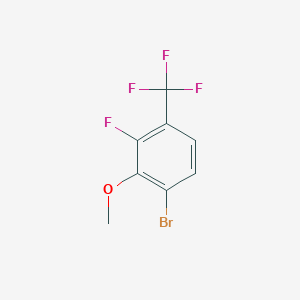
![N-[(Z)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline](/img/structure/B13134778.png)
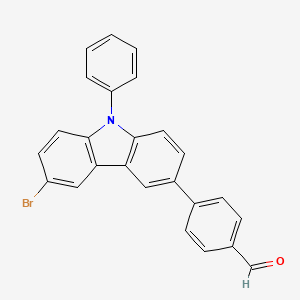
![Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)-](/img/structure/B13134787.png)
![3-Benzyl-6-(3-methylbenzyl)-1,2,3,4,7a,8,9,10,11,11a-decahydrobenzo[4,5]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(6H)-one](/img/structure/B13134796.png)
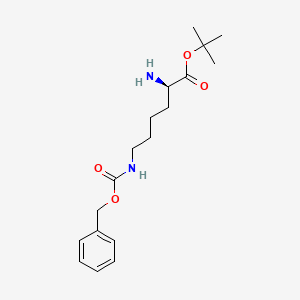
![rel-(1R,3S,4S)-Bicyclo[2.2.1]heptane-1-carboxylicacid,3-hydroxy-4,7,7-trimethyl-,methylester](/img/structure/B13134813.png)
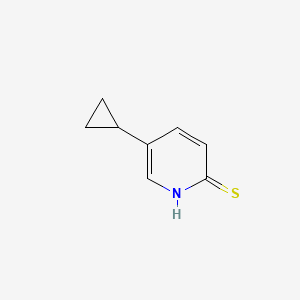
![7'-Nitrospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B13134820.png)

![(1R,18S,25R,29R)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione](/img/structure/B13134845.png)
![3-Methyl-6-nitrobenzo[d]isoxazole](/img/structure/B13134849.png)
![4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B13134850.png)
